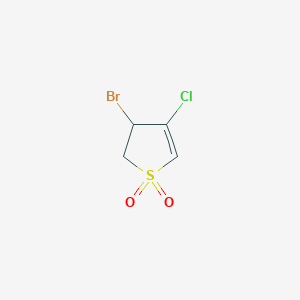

3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrClO2S/c5-3-1-9(7,8)2-4(3)6/h2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZGHEDGOLOYVHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=CS1(=O)=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383566 | |

| Record name | Thiophene, 3-bromo-4-chloro-2,3-dihydro-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114079-02-6 | |

| Record name | Thiophene, 3-bromo-4-chloro-2,3-dihydro-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide: Synthesis, Properties, and Reactivity Profile

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the chemical properties, plausible synthetic routes, and expected reactivity of 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide. While direct literature on this specific molecule is scarce, this document synthesizes information from closely related analogues and the fundamental principles of organic chemistry to offer a predictive yet robust profile. This guide is intended to serve as a foundational resource for researchers considering the use of this compound as a versatile intermediate in the synthesis of novel heterocyclic systems and other advanced chemical entities.

Introduction and Molecular Overview

This compound is a halogenated sulfone derivative of a partially saturated five-membered heterocycle. The presence of the sulfone group, a strong electron-withdrawing moiety, significantly influences the reactivity of the entire molecule. The strategic placement of bromine and chlorine atoms, particularly the α-bromo sulfone motif, imparts a unique and highly tunable reactivity profile, making it a potentially valuable building block in organic synthesis.

The core structure, 2,3-dihydrothiophene 1,1-dioxide (also known as 2-sulfolene), is a well-studied compound.[1] The introduction of halogen atoms at the 3- and 4-positions is expected to modulate its chemical behavior, opening avenues for diverse functionalization.

| Property | Value | Source |

| Molecular Formula | C₄H₄BrClO₂S | Inferred |

| Molecular Weight | 231.50 g/mol | Calculated |

| CAS Number | Not assigned | N/A |

| Canonical SMILES | C1(C(C=CS1(=O)=O)Br)Cl | Inferred |

Plausible Synthetic Routes

Direct synthesis of this compound has not been explicitly detailed in the reviewed literature. However, based on established methodologies for the synthesis of halogenated tetrahydrothiophene and dihydrothiophene dioxides, a logical synthetic pathway can be proposed. A likely approach involves the halogenation of a suitable precursor, such as a dihydrothiophene 1,1-dioxide derivative.

A plausible synthetic strategy would be a two-step process starting from 3-chloro-2,5-dihydrothiophene 1,1-dioxide. This precursor could be synthesized from the reaction of butadiene with sulfuryl chloride, followed by oxidation.

Proposed Synthesis Workflow:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

-

Synthesis of 3,4-dichloro-2,5-dihydrothiophene 1,1-dioxide: This could be achieved through the established reaction of butadiene with sulfuryl chloride to form 3,4-dichloro-2,5-dihydrothiophene, followed by oxidation with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.

-

Elimination to 3-chloro-2,5-dihydrothiophene 1,1-dioxide: Selective elimination of one equivalent of HCl can be accomplished using a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

-

Allylic Bromination: The resulting 3-chloro-2,5-dihydrothiophene 1,1-dioxide can then undergo allylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or under photochemical conditions to introduce the bromine atom at the 3-position, yielding the target molecule.

An alternative approach could involve the direct bromination and chlorination of 2,3-dihydrothiophene 1,1-dioxide, though controlling the regioselectivity might be challenging.

Predicted Physicochemical and Spectroscopic Properties

While experimental data is not available, the physicochemical and spectroscopic properties of this compound can be predicted based on its structure and data from analogous compounds.

Predicted Physicochemical Properties:

| Property | Predicted Value | Rationale |

| Appearance | White to off-white crystalline solid | Similar to other solid sulfones. |

| Melting Point | Elevated, likely >100 °C | The rigid, polar structure and high molecular weight suggest a high melting point. |

| Solubility | Soluble in polar aprotic solvents (e.g., DMSO, DMF, acetone), sparingly soluble in nonpolar solvents. | The polar sulfone group will dominate solubility characteristics. |

Predicted Spectroscopic Data:

-

¹H NMR: The proton spectrum is expected to be complex due to the chiral center at C3. Protons on the dihydrothiophene ring will likely appear as multiplets in the downfield region (δ 3.0-5.0 ppm), influenced by the adjacent sulfone and halogen atoms. The vinyl proton will be the most downfield proton.

-

¹³C NMR: The carbon spectrum will show four distinct signals for the ring carbons. The carbon bearing the double bond will be in the vinyl region (δ 120-140 ppm), while the saturated carbons will be further upfield. The carbons attached to the halogens will be shifted downfield.

-

IR Spectroscopy: Characteristic strong absorption bands for the sulfone group (S=O stretching) are expected around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹. A peak for the C=C stretch will also be present around 1600-1650 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the presence of one bromine and one chlorine atom. The molecular ion peak (M+) would be observed, along with fragmentation patterns corresponding to the loss of SO₂, Br, and Cl.

Reactivity and Mechanistic Considerations

The reactivity of this compound is governed by the interplay of the sulfone group, the double bond, and the two halogen atoms. The molecule presents several reactive sites, making it a versatile synthetic intermediate.

Key Reaction Pathways:

Caption: Predicted reactivity pathways for this compound.

Nucleophilic Substitution at C3

The bromine atom is at a position alpha to the sulfone group, making the C-Br bond susceptible to nucleophilic attack. The strong electron-withdrawing effect of the sulfone group activates the α-carbon towards substitution.[2] However, steric hindrance from the adjacent chlorine and the ring structure might influence the reaction rate. A variety of nucleophiles, such as amines, alkoxides, and thiolates, could potentially displace the bromide.

Elimination Reactions

The presence of protons on the carbon atoms adjacent to the halogen-bearing carbons allows for base-induced elimination reactions. Treatment with a strong, non-nucleophilic base could lead to the formation of a thiophene 1,1-dioxide derivative through dehydrohalogenation. The regioselectivity of the elimination (loss of HBr vs. HCl) would depend on the reaction conditions and the relative acidity of the neighboring protons.

Reactions at the Double Bond

The double bond in the 2,3-dihydrothiophene 1,1-dioxide ring is electron-deficient due to the adjacent sulfone group. This makes it susceptible to nucleophilic attack, such as Michael addition. Conversely, electrophilic addition to the double bond is also possible, potentially leading to further functionalization of the ring.

Ramberg-Bäcklund Type Rearrangement

Given the α-halosulfone motif, a Ramberg-Bäcklund type reaction could be envisaged under strong basic conditions.[3][4] This reaction typically involves the formation of a thiirane dioxide intermediate followed by the extrusion of sulfur dioxide to form an alkene. In this case, it could lead to the formation of a highly functionalized cyclobutene derivative, although the specifics of this rearrangement would require experimental validation.

Potential Applications in Drug Discovery and Materials Science

While this specific molecule is not yet established in the literature, its structural features suggest potential applications as a versatile intermediate in several fields:

-

Medicinal Chemistry: Thiophene and its derivatives are common scaffolds in pharmaceuticals. The multiple reactive handles on this compound would allow for the construction of diverse molecular libraries for screening against various biological targets.

-

Materials Science: Thiophene-based polymers are known for their conductive properties. Functionalized thiophene dioxides can serve as monomers or precursors for novel polymeric materials with tailored electronic and optical properties.

-

Agrochemicals: The synthesis of novel heterocyclic compounds is a continuous effort in the development of new pesticides and herbicides. This molecule could serve as a starting point for such explorations.

Safety and Handling

As an α-halosulfone, this compound should be handled with care. Compounds of this class are often lachrymatory and can be alkylating agents. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For specific safety information, it is advisable to consult the Safety Data Sheet (SDS) of structurally related compounds.

Conclusion

This compound represents a promising yet underexplored chemical entity. Its predicted rich reactivity, stemming from the combination of a sulfone, a double bond, and two distinct halogen atoms, positions it as a valuable tool for synthetic chemists. This guide provides a theoretical framework for its synthesis, properties, and chemical behavior, intended to stimulate further research and unlock its potential in the creation of novel and functional molecules.

References

-

Jarvis, B. B., & Marien, B. A. (1975). Nucleophilic displacements on halogen atoms. V. Reactions of. alpha. -halo sulfones with sterically hindered nucleophiles. The Journal of Organic Chemistry, 40(18), 2587–2590. [Link]

-

Bordwell, F. G., & Cooper, G. D. (1951). The Effect of the Sulfonyl Group on the Nucleophilic Displacement of Halogen in α-Halo Sulfones and Related Substances. Journal of the American Chemical Society, 73(11), 5187–5190. [Link]

-

Spectroscopic and DFT studies of 2, 3-dihydro-4-methylthiophene-1, 1-dioxide and 2, 3-dihydrothiophene-1, 1-dioxide. (2024). ResearchGate. [Link]

-

Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. St. Olaf College. [Link]

-

Zarovnaya, I. S., Dul'nev, P. G., & Pal'chikova, V. A. (2016). Synthesis of tetrahydrothiophene 1,1-dioxides annulated with oxazolidine ring. Russian Journal of Organic Chemistry, 52(6), 913–916. [Link]

-

3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. PubChem. [Link]

-

Proposed mechanism for the formation of 3,4-dihalodihydrothiophenes. ResearchGate. [Link]

-

Ramberg–Bäcklund reaction. Wikipedia. [Link]

-

Synthesis of Tetrahydrothiophene 1,1-Dioxides Fused to Oxazolidin-2-one and Morpholin-2-one Fragments. ResearchGate. [Link]

-

Gronowitz, S., & Raznikiewicz, T. (1973). 3-Bromothiophene. Organic Syntheses, Coll. Vol. 5, 149. [Link]

-

Dong, V. M. (2014). Chemistry of Thiophene 1,1-Dioxides. University of California, Irvine. [Link]

-

Ramberg-Bäcklund Reaction. Organic Chemistry Portal. [Link]

-

Sulfolene. Wikipedia. [Link]

-

Braverman, S., & Lior, E. (2001). EXPLORATION OF BRAVERMAN REACTION CHEMISTRY. SYNTHESIS OF TRICYCLIC DIHYDROTHIOPHENE DIOXIDE DERIVATIVES FROM BISPROPARGYL SULFONES. Phosphorus, Sulfur, and Silicon and the Related Elements, 176(1), 169-172. [Link]

-

Parallel evaluation of nucleophilic and electrophilic chemical probes for sulfenic acid: Reactivity, selectivity and biocompatibility. PubMed Central. [Link]

-

Gronowitz, S. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica, 13, 1045-1046. [Link]

-

2,3-Dihydrothiophene 1,1-dioxide. NIST WebBook. [Link]

Sources

An In-depth Technical Guide to 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide, a halogenated sulfolene derivative with significant potential as a versatile building block in synthetic and medicinal chemistry. The document is intended for researchers, scientists, and professionals in drug development who are interested in the strategic use of functionalized heterocyclic scaffolds.

Introduction: The Sulfolene Scaffold and the Challenge of Identification

The dihydrothiophene 1,1-dioxide, commonly known as the sulfolene core, is a cornerstone of modern organic chemistry. Its unique combination of a stable sulfone group and a reactive carbon-carbon double bond makes it an invaluable precursor for a wide range of molecular architectures.[1][2] The sulfone group not only influences the reactivity of the rest of the molecule but also often imparts favorable physicochemical properties, such as increased polarity and metabolic stability, which are highly desirable in drug candidates.[3][4]

This compound represents a particularly interesting, yet underexplored, derivative. The presence of two distinct halogen atoms on adjacent carbons of the sulfolene ring suggests a rich and versatile reactivity profile, offering multiple handles for subsequent chemical modifications.

A Note on the CAS Number

A thorough search of publicly available chemical databases, including the CAS Registry, did not yield a specific CAS Registry Number for this compound at the time of this writing. This suggests that the compound may be a novel substance, a rarely isolated synthetic intermediate, or has not yet been registered.

For novel compounds, a CAS Registry Number is assigned by the Chemical Abstracts Service (CAS) upon submission of sufficient structural and identifying information.[5][6] This unique identifier is crucial for the unambiguous tracking of chemical substances in literature, commerce, and regulatory contexts.[7][8] The absence of a CAS number for the title compound underscores its status as a frontier molecule, necessitating a predictive and literature-guided approach to understanding its properties and potential.

Physicochemical and Structural Properties

In the absence of experimental data, the physicochemical properties of this compound can be predicted based on its structure and by analogy to related compounds.

| Property | Predicted Value / Information | Basis of Prediction |

| Molecular Formula | C₄H₄BrClO₂S | Structural analysis |

| Molecular Weight | 231.50 g/mol | Calculation from formula |

| Appearance | Likely a white to off-white crystalline solid | Analogy to other substituted sulfolenes |

| Solubility | Expected to be soluble in polar organic solvents (e.g., acetone, acetonitrile, DMSO) and sparingly soluble in water and nonpolar solvents. | The polar sulfone group enhances solubility in polar media. |

| Stability | Thermally stable, but may be sensitive to strong bases. | The sulfone group is generally robust; however, the presence of halogens may allow for elimination reactions under basic conditions. |

Proposed Synthesis and Mechanistic Rationale

A logical and direct synthetic route to this compound would involve the sequential halogenation of a suitable precursor. The most plausible starting material is 2,3-dihydrothiophene 1,1-dioxide (also known as 2-sulfolene).[9]

The synthesis hinges on the electrophilic addition of halogens across the double bond. The electron-withdrawing nature of the sulfone group deactivates the double bond towards electrophilic attack compared to a simple alkene, often requiring specific reaction conditions.[10]

Hypothetical Synthetic Protocol

Objective: To synthesize this compound from 2,3-dihydrothiophene 1,1-dioxide.

Step 1: Synthesis of 3-Bromo-2,3-dihydrothiophene 1,1-dioxide (Intermediate)

-

Dissolve 2,3-dihydrothiophene 1,1-dioxide (1.0 eq) in a suitable solvent such as chloroform or acetic acid in a round-bottom flask equipped with a magnetic stirrer and protected from light.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of N-Bromosuccinimide (NBS) (1.05 eq) in the same solvent to the flask. The use of NBS provides a source of electrophilic bromine under milder conditions than elemental bromine.

-

Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

-

Extract the product with an organic solvent (e.g., dichloromethane), wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude bromo-intermediate.

Step 2: Chlorination of 3-Bromo-2,3-dihydrothiophene 1,1-dioxide

-

Dissolve the crude intermediate from Step 1 in a polar aprotic solvent like acetonitrile.

-

Add a source of electrophilic chlorine, such as N-Chlorosuccinimide (NCS) (1.1 eq).

-

Heat the reaction mixture gently (e.g., to 40-50°C) to facilitate the addition of chlorine across the now more electron-deficient double bond.

-

Monitor the reaction by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove succinimide.

-

The filtrate is then concentrated, and the resulting crude product can be purified by recrystallization or column chromatography to yield this compound.

Mechanistic Considerations and Workflow Diagram

The key to this synthesis is controlling the regioselectivity of the halogen addition. The sulfone group's influence on the electronic distribution of the double bond will direct the incoming electrophiles. The first halogenation (bromination) is expected to proceed via a standard electrophilic addition mechanism, potentially involving a cyclic bromonium ion intermediate. The subsequent chlorination would then occur on the remaining double bond, which is further deactivated by the presence of the first halogen.

Caption: Proposed synthetic workflow for this compound.

Potential Reactivity and Synthetic Applications

The title compound is a chemically rich scaffold due to its multiple reactive sites. The distinct electronic environments of the C-Br and C-Cl bonds, coupled with the acidic protons alpha to the sulfone group, open up a variety of synthetic transformations.

-

Nucleophilic Substitution: The halogen atoms can potentially be displaced by various nucleophiles. The relative reactivity of the C-Br versus the C-Cl bond would depend on the specific reaction conditions and the nature of the nucleophile, allowing for selective functionalization.

-

Elimination Reactions: Treatment with a suitable base could lead to dehydrohalogenation, forming a substituted thiophene 1,1-dioxide. This would be a powerful method for accessing highly functionalized, electron-deficient aromatic systems.

-

Organometallic Coupling: The C-Br bond, in particular, is a prime handle for cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), enabling the introduction of aryl, vinyl, or alkynyl groups.

Caption: Key potential reaction pathways for synthetic diversification.

Applications in Drug Discovery and Medicinal Chemistry

Sulfur-containing heterocycles are prevalent in a wide array of FDA-approved drugs.[4] The sulfone moiety, in particular, is recognized for its ability to act as a hydrogen bond acceptor and to enhance metabolic stability and cell permeability.[1][11]

This compound is a prime candidate for use as a scaffold in drug discovery programs for several reasons:

-

Three-Dimensionality: The non-aromatic, puckered sulfolene ring provides a defined three-dimensional geometry that can be exploited to achieve specific binding interactions with biological targets.

-

Vectorial Functionalization: The distinct reactivity of the two halogen atoms allows for controlled, stepwise diversification. This enables the generation of focused compound libraries for structure-activity relationship (SAR) studies. For example, one halogen could be used as an attachment point for a pharmacophore, while the other is varied to modulate solubility or other properties.

-

Fragment-Based Drug Discovery (FBDD): The compact and functionalized nature of the molecule makes it an ideal fragment for FBDD campaigns. Hits identified from fragment screening could be elaborated using the available chemical handles to develop more potent lead compounds.

Safety and Handling

While no specific safety data exists for this compound, precautions should be based on closely related halogenated organosulfur compounds.

-

Toxicity: Halogenated organic compounds should be treated as potentially toxic and irritant. Avoid inhalation, ingestion, and skin contact.

-

Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound stands out as a promising yet uncharacterized synthetic building block. Its predicted properties and reactivity, based on the well-established chemistry of the sulfolene scaffold, suggest significant potential for applications in organic synthesis and medicinal chemistry. The dual halogenation provides a platform for complex molecular design, enabling the creation of novel compounds for drug discovery and materials science. Further experimental work is required to validate the proposed synthetic routes and to fully explore the rich chemistry of this versatile molecule.

References

-

Proregulations. (n.d.). CAS Number Application. Retrieved from [Link]

-

Virginia Tech. (n.d.). Reactions and properties of the isomeric dihydrothiophene 1, 1- dioxides. VTechWorks. Retrieved from [Link]

-

CAS. (n.d.). CAS Registry Services. Retrieved from [Link]

-

REACH24H. (n.d.). Understanding CAS Registry Number: a Key Identifier for Chemical Substances. Retrieved from [Link]

-

Wikipedia. (2024). CAS Registry Number. Retrieved from [Link]

-

CAS. (n.d.). CAS Registration Criteria-Overview. Retrieved from [Link]

-

Inovine Meetings. (n.d.). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Retrieved from [Link]

-

ResearchGate. (2014). 3-Sulfolenes and Their Derivatives: Synthesis and Applications. Retrieved from [Link]

-

Science of Synthesis. (n.d.). The synthesis and chemistry of 2,3-dihydrothiophene (1), sometimes named 2-thiolene (Scheme 1), and its derivatives has. Retrieved from [Link]

-

NIST. (n.d.). 2,3-Dihydrothiophene 1,1-dioxide. NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (2024). Sulfolene. Retrieved from [Link]

-

ResearchGate. (2019). 33.1.13.3 2,3-Dihydrothiophenes and Derivatives (Update 2019). Retrieved from [Link]

-

National Institutes of Health. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Retrieved from [Link]

-

Bentham Science. (n.d.). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Retrieved from [Link]

-

Global Specialty Chemical Co. (n.d.). SULFOLANE APPLICATIONS. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-4-chlorothiophene. Retrieved from [Link]

Sources

- 1. iomcworld.com [iomcworld.com]

- 2. researchgate.net [researchgate.net]

- 3. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamscience.com [benthamscience.com]

- 5. CAS Registry Servicesâ | CAS [cas.org]

- 6. Understanding CAS Registry Number: a Key Identifier for Chemical Substances - REACH24H [en.reach24h.com]

- 7. CAS Number Application - Proregulations [proregulations.com]

- 8. CAS Registry Number - Wikipedia [en.wikipedia.org]

- 9. 2,3-Dihydrothiophene 1,1-dioxide [webbook.nist.gov]

- 10. Reactions and properties of the isomeric dihydrothiophene 1, 1- dioxides [vtechworks.lib.vt.edu]

- 11. SULFOLANE APPLICATIONS - Global Specialty Chemical Co [gs-chemical.com]

A Comprehensive Technical Guide to the Synthesis of 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide

Abstract: This technical guide provides a detailed, scientifically robust methodology for the synthesis of 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide, a halogenated sulfolane derivative with significant potential as a versatile intermediate in medicinal chemistry and materials science. The guide is designed for researchers, chemists, and drug development professionals, offering an in-depth exploration of a reliable two-step synthetic route. The strategy commences with the readily available precursor, 2,5-dihydrothiophene-1,1-dioxide (3-sulfolene), proceeding through a stereocontrolled bromohydrin formation, followed by a nucleophilic substitution to yield the target compound. This document elucidates the underlying reaction mechanisms, provides detailed step-by-step experimental protocols, and includes troubleshooting insights to ensure successful synthesis and purification.

Introduction and Strategic Overview

The five-membered cyclic sulfone ring, commonly known as the sulfolane scaffold, is a privileged structure in chemical synthesis. Its derivatives are noted for their thermal stability and unique chemical reactivity, often serving as key building blocks for more complex molecular architectures. Halogenated sulfolanes, in particular, are powerful precursors due to the differential reactivity of the carbon-halogen bonds, enabling sequential and site-selective functionalization.

The target molecule, this compound, represents a synthetically valuable intermediate. The presence of two distinct halogens on adjacent carbons within the rigid sulfolane ring system offers a platform for diverse downstream reactions, including eliminations, nucleophilic substitutions, and organometallic coupling reactions.

This guide details a logical and efficient synthetic strategy that prioritizes control over stereochemistry and reaction outcomes. Direct mixed dihalogenation of an alkene is often difficult to control and can lead to a mixture of products. Therefore, a more robust two-step approach is proposed:

-

Step 1: Bromohydrin Formation. Electrophilic addition of bromine to the double bond of 3-sulfolene in an aqueous medium to generate a trans-bromohydrin intermediate. This reaction is highly stereoselective.

-

Step 2: Deoxychlorination. Conversion of the hydroxyl group of the bromohydrin intermediate into a chloro group via nucleophilic substitution, yielding the final product.

This pathway ensures a controlled, sequential introduction of the bromine and chlorine atoms, leading to a more predictable and pure final product.

Synthetic Workflow and Mechanistic Rationale

The overall transformation from the starting material to the final product is outlined below. This workflow is designed for high efficiency and selectivity.

Caption: Overall two-step synthesis workflow.

Mechanism of Step 1: Bromohydrin Formation

The synthesis of the key intermediate, trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide, proceeds via an electrophilic addition mechanism.[1] N-Bromosuccinimide (NBS) serves as an electrophilic bromine source ("Br+") in the presence of a polar protic solvent like water.[1]

-

The electron-rich π-bond of the 3-sulfolene double bond attacks the electrophilic bromine of NBS.

-

This results in the formation of a cyclic bromonium ion intermediate. The bridged nature of this ion is crucial as it blocks one face of the ring system.

-

A water molecule then acts as a nucleophile, attacking one of the carbons of the bromonium ion from the face opposite to the bromine bridge (anti-addition).

-

Subsequent deprotonation of the oxonium ion by a water molecule yields the neutral trans-bromohydrin product and succinimide as a byproduct.[1]

Caption: Key stages of the bromohydrin formation mechanism.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Thionyl chloride is corrosive and reacts violently with water; handle with extreme care.

Part A: Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide

This protocol is adapted from established procedures for the bromohydrin formation of 3-sulfolene.[1]

Materials:

-

2,5-Dihydrothiophene-1,1-dioxide (3-Sulfolene)

-

N-Bromosuccinimide (NBS)

-

Deionized Water (H₂O)

-

25-mL Round-bottom flask

-

Reflux condenser, magnetic stirrer, heating mantle

Procedure:

-

To a 25-mL round-bottom flask, add 2,5-dihydrothiophene-1,1-dioxide (1.2 g) and N-bromosuccinimide (1.8 g).[1]

-

Add 2 mL of deionized water to the flask.[1]

-

Equip the flask with a magnetic stir bar and a reflux condenser.

-

Heat the mixture in a water bath to boiling and maintain the reflux for 1 hour.[1] Ensure the water bath is replenished as needed to prevent it from boiling dry.

-

After 1 hour, remove the heat source and allow the flask to cool to room temperature.

-

Collect the crystalline product that forms upon cooling via suction filtration.

-

Wash the collected crystals with a small amount of ice-cold water to remove soluble impurities.

-

Recrystallize the crude product from a minimum amount of hot water to obtain the purified trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide.[1]

Part B: Synthesis of this compound

This protocol employs standard conditions for the conversion of a secondary alcohol to an alkyl chloride using thionyl chloride.

Materials:

-

trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide (from Part A)

-

Thionyl chloride (SOCl₂)

-

Pyridine

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the dried trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add pyridine (1.2 eq) to the stirred solution.

-

In a dropping funnel, prepare a solution of thionyl chloride (1.2 eq) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture at 0 °C over 20-30 minutes.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated solution of sodium bicarbonate. Caution: Gas evolution (CO₂ and SO₂).

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers and wash sequentially with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to obtain the pure this compound.

Data Summary and Troubleshooting

Quantitative Data Summary

| Compound | Molar Mass ( g/mol ) | Step | Reagents | Molar Eq. | Typical Yield |

| 3-Sulfolene | 118.15[2] | 1 | - | 1.0 | - |

| N-Bromosuccinimide | 177.98 | 1 | NBS, H₂O | ~1.05 | 80-90% |

| trans-Bromohydrin | 215.07[3] | 2 | - | 1.0 | - |

| Thionyl Chloride | 118.97 | 2 | SOCl₂, Pyridine | 1.2 | 70-85% |

| Target Product | 231.50 [4] | Final | - | - | - |

Troubleshooting Guide

| Issue | Possible Cause | Recommended Solution |

| Step 1: Low Yield | Incomplete reaction. | Ensure the reaction is refluxed for the full duration. Confirm the quality of the NBS reagent, as it can degrade over time. |

| Step 1: Oily Product | Impurities present. | Ensure the crude product is thoroughly washed with ice-cold water before recrystallization. Perform the recrystallization slowly to encourage crystal growth. |

| Step 2: Elimination Side Product | The bromohydrin can be susceptible to elimination to form a diene, especially in the presence of a non-hindered base or at elevated temperatures.[5] | Maintain a low reaction temperature (0 °C) during the addition of thionyl chloride. Use pyridine as the base, which also acts as a catalyst. Avoid stronger, non-nucleophilic bases. |

| Step 2: Incomplete Reaction | Insufficient reagent or deactivation of SOCl₂ by moisture. | Use anhydrous solvents and reagents. Ensure the reaction is run under an inert atmosphere. If the reaction stalls, a small additional charge of SOCl₂ may be considered. |

| Purification Difficulties | Product co-elutes with impurities. | Optimize the solvent system for column chromatography. If the product is a solid, attempt recrystallization from various solvent systems (e.g., ethanol, isopropanol, ethyl acetate/hexanes). |

Conclusion

The synthesis of this compound can be reliably achieved through a well-controlled, two-step synthetic sequence starting from 3-sulfolene. The initial stereoselective formation of a trans-bromohydrin intermediate, followed by its deoxychlorination, provides a robust and high-yielding pathway to the target compound. This guide offers a comprehensive framework, from mechanistic understanding to practical execution, empowering researchers to successfully synthesize this valuable chemical building block for applications in drug discovery and advanced materials development.

References

- Technical Support Center: Halogenation of 3-Phenyl-3-sulfolene. Benchchem.

- Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. St. Olaf College.

- Aitken, R. A., Slawin, A. M. Z., & Sonecha, D. K. (2023). The X-ray Structures of 2- and 3-Sulfolene and Two Halogenated Derivatives. Journal of Chemical Crystallography, 53(3), 431-437.

- The X-ray structures of 2- and 3-sulfolene and two halogenated derivatives. (2023). St Andrews Research Repository.

- Aitken, R. A., Slawin, A. M. Z., & Sonecha, D. K. (2023). The X-ray Structures of 2- and 3-Sulfolene and Two Halogenated Derivatives. Journal of Chemical Crystallography.

- Sulfolene. Wikipedia.

- 3-bromothiophene. Organic Syntheses Procedure.

- Thiophene synthesis. Organic Chemistry Portal.

- 3-BROMO-4-CHLORO-2,3-DIHYDRO-1H-1LAMBDA6-THIOPHENE-1,1-DIONE, TECH.

- 3-Bromo-4-chlorothiophene. PubChem.

- Synthesis and Reactivity of Dihalofuranones. ResearchGate.

- DIETHYL trans-Δ 4 -TETRAHYDROPHTHALATE. Organic Syntheses Procedure.

- 3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. PubChem.

Sources

- 1. stolaf.edu [stolaf.edu]

- 2. Sulfolene - Wikipedia [en.wikipedia.org]

- 3. 3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide | C4H7BrO3S | CID 289294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-BROMO-4-CHLORO-2,3-DIHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE, TECH [m.chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic data of 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide

**A Predictive Spectroscopic and

Structural Analysis Guide to 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide**

Introduction and Molecular Overview

3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide is a halogenated heterocyclic compound belonging to the class of sulfones. Its structural rigidity and the presence of multiple stereocenters and electron-withdrawing groups make it a molecule of interest in synthetic chemistry. The sulfone group (SO₂) significantly influences the electronic environment of the dihydrothiophene ring, impacting its chemical reactivity and spectroscopic properties. This guide provides a detailed, albeit predictive, exploration of its key spectroscopic signatures.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is paramount for interpreting spectroscopic data. The numbering convention used throughout this guide is presented below.

Caption: Molecular structure of this compound.

Predicted Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is invaluable for determining the connectivity and stereochemistry of protons within a molecule. The predictions below are based on established chemical shift ranges and the known effects of substituents like halogens and the sulfone group.

Expected Chemical Shifts and Coupling Constants:

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |

| H2 (diastereotopic) | 3.5 - 4.5 | ddd (doublet of doublet of doublets) | Jgem ≈ 14-16, Jvic,cis ≈ 6-8, Jvic,trans ≈ 2-4 | Protons at C2 are diastereotopic due to the adjacent C3 stereocenter. They are deshielded by the adjacent sulfone group and C3-Br. |

| H3 | 4.8 - 5.2 | dd (doublet of doublets) | Jvic,cis ≈ 6-8, Jvic,trans ≈ 2-4 | This proton is significantly deshielded by the attached bromine atom and the sulfone group. |

| H4 | 5.5 - 6.0 | d (doublet) | Jvic ≈ 5-7 | Deshielded by the attached chlorine atom and its position on a double bond. Coupled to H5. |

| H5 | 6.2 - 6.8 | d (doublet) | Jvic ≈ 5-7 | As a vinylic proton, it resides in the deshielded region of the spectrum and is coupled to H4. |

Predicted Carbon-13 (¹³C) NMR Spectroscopy

Decoupled ¹³C NMR provides a count of unique carbon atoms and information about their chemical environment. The predictions are based on typical chemical shift values for carbons influenced by halogens and sulfone groups.[1][2][3]

Expected Chemical Shifts:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | 50 - 60 | Shielded relative to other carbons but deshielded by the adjacent sulfone group. |

| C3 | 45 - 55 | Directly attached to bromine, leading to a significant but complex electronic effect. |

| C4 | 125 - 135 | As a sp² carbon attached to chlorine, it is expected to be significantly deshielded. |

| C5 | 130 - 140 | A typical sp² carbon in this electronic environment. |

Predicted Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. The sulfone group, in particular, has very strong and easily identifiable absorption bands.[4][5][6][7]

Key Predicted Vibrational Frequencies:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| SO₂ | 1310 - 1350 | Strong | Asymmetric Stretching |

| SO₂ | 1120 - 1160 | Strong | Symmetric Stretching |

| C=C | 1640 - 1680 | Medium | Alkene Stretching |

| C-H (sp²) | 3050 - 3150 | Medium | Stretching |

| C-H (sp³) | 2850 - 3000 | Medium | Stretching |

| C-Cl | 600 - 800 | Strong | Stretching |

| C-Br | 500 - 600 | Strong | Stretching |

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. A key feature of this compound's mass spectrum will be the distinctive isotopic pattern caused by the presence of both bromine and chlorine.[8][9][10]

-

Bromine Isotopes: ~1:1 ratio of ⁷⁹Br and ⁸¹Br.

-

Chlorine Isotopes: ~3:1 ratio of ³⁵Cl and ³⁷Cl.

This combination will result in a characteristic cluster of peaks for the molecular ion (M⁺) and any fragments containing both halogens.

Predicted Molecular Ion and Fragmentation:

| Ion | Predicted m/z | Notes |

| [M]⁺ | 248, 250, 252, 254 | A complex isotopic cluster reflecting the presence of Br and Cl. The most abundant peak will depend on the combination of the most abundant isotopes (⁷⁹Br and ³⁵Cl). |

| [M-Br]⁺ | 169, 171 | Loss of a bromine radical. Will show a ~3:1 isotopic pattern for chlorine. |

| [M-Cl]⁺ | 213, 215 | Loss of a chlorine radical. Will show a ~1:1 isotopic pattern for bromine. |

| [M-SO₂]⁺ | 184, 186, 188, 190 | Loss of sulfur dioxide, a common fragmentation for sulfones. |

Proposed Fragmentation Pathway

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scilit.com [scilit.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. Mass Spectrometry [www2.chemistry.msu.edu]

3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide molecular structure

An In-Depth Technical Guide to the Synthesis, Structure, and Applications of 3-Bromo-4-chloro-tetrahydrothiophene 1,1-dioxide

Executive Summary

This guide provides a comprehensive technical overview of 3-Bromo-4-chloro-tetrahydrothiophene 1,1-dioxide, a halogenated sulfolane derivative of significant interest to researchers in synthetic chemistry and drug development. The sulfolane framework, a saturated five-membered ring containing a sulfone group, is a privileged scaffold in medicinal chemistry due to its metabolic stability and unique physicochemical properties.[1][2] The introduction of bromine and chlorine atoms onto this core structure creates a versatile building block with stereochemically defined centers, offering a platform for constructing complex molecular architectures. This document delves into the molecule's structural and spectroscopic characteristics, provides a detailed, mechanistically-grounded protocol for its synthesis via electrophilic halogenation, and explores its reactivity and potential applications as a precursor for novel therapeutic agents.

The Sulfolane Scaffold: A Foundation for Innovation

The core of the target molecule is the tetrahydrothiophene 1,1-dioxide, commonly known as sulfolane. This heterocyclic system is derived from its unsaturated precursor, 2,5-dihydrothiophene 1,1-dioxide (3-sulfolene). 3-Sulfolene is widely recognized in organic synthesis as a stable, solid source of 1,3-butadiene, which can be liberated via a reversible thermal cheletropic extrusion of sulfur dioxide.[3][4][5] This property makes sulfolenes invaluable for Diels-Alder reactions and other transformations requiring the controlled delivery of a volatile diene.[4]

Beyond its role as a diene surrogate, the sulfolane motif itself has gained prominence in medicinal chemistry.[1][6] The sulfone group is a potent hydrogen bond acceptor, is metabolically robust, and possesses a unique duality of hydrophilic and hydrophobic character, which can be exploited to fine-tune the pharmacokinetic properties of drug candidates.[2] Consequently, functionalized sulfolanes like 3-Bromo-4-chloro-tetrahydrothiophene 1,1-dioxide are highly sought-after intermediates.

A Note on Nomenclature: The title compound is systematically named 3-Bromo-4-chloro-tetrahydrothiophene 1,1-dioxide . It is synthesized from an unsaturated precursor, and the addition of halogens saturates the ring. The name "2,3-dihydrothiophene" refers to an unsaturated isomer, but for clarity and accuracy based on the most common synthetic routes, this guide will use the "tetrahydro" nomenclature.

Molecular Structure and Physicochemical Properties

The introduction of bromine and chlorine at the C3 and C4 positions creates two adjacent chiral centers. The primary synthetic route, detailed in Section 3, typically yields the trans diastereomer as the major product.

Core Structure and Stereochemistry

The molecular structure features a puckered five-membered sulfolane ring. The sulfone group imposes a rigid geometry, influencing the spatial orientation of the substituents. The trans configuration places the bulky bromine and chlorine atoms on opposite faces of the ring, a sterically favored arrangement resulting from the anti-addition mechanism of electrophilic halogenation.

Caption: 2D representation of trans-3-Bromo-4-chloro-tetrahydrothiophene 1,1-dioxide.

Spectroscopic Characterization Profile (Predicted)

While experimental data for this specific molecule is not widely published, its spectroscopic features can be reliably predicted based on analogous structures. These analytical techniques are crucial for confirming the structure and stereochemistry post-synthesis.

-

¹H NMR: The proton environment is complex due to the ring's asymmetry. The protons at C2 and C5 would appear as complex multiplets. The protons at C3 and C4, being adjacent to electronegative halogens, would be shifted downfield. The coupling constant (³J) between the H at C3 and H at C4 would be critical for confirming the trans stereochemistry, typically exhibiting a smaller value than the corresponding cis isomer.

-

¹³C NMR: Four distinct signals for the ring carbons are expected. The carbons C3 and C4, bonded directly to the halogens, would be significantly shifted and their exact chemical shifts would depend on the specific halogen. The C2 and C5 carbons adjacent to the sulfone group would also be downfield.

-

FT-IR Spectroscopy: The most prominent peaks would be the strong, characteristic asymmetric and symmetric stretching vibrations of the sulfone (O=S=O) group, typically found in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions, respectively. Absorptions for C-Br and C-Cl bonds would also be present in the fingerprint region.

-

Mass Spectrometry: The mass spectrum would show a complex molecular ion cluster due to the characteristic isotopic distributions of bromine (⁷⁹Br/⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl, ~3:1 ratio), providing unambiguous confirmation of the elemental composition.

Tabulated Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₄H₆BrClO₂S | Calculated |

| Molecular Weight | 249.51 g/mol | Calculated |

| IUPAC Name | 3-Bromo-4-chloro-tetrahydrothiophene 1,1-dioxide | Standard |

| XLogP3 | ~1.5 | Estimated |

| Hydrogen Bond Donors | 0 | Calculated |

| Hydrogen Bond Acceptors | 2 (from SO₂) | Calculated |

Synthesis and Mechanistic Insights

The most logical and efficient synthesis of 3-Bromo-4-chloro-tetrahydrothiophene 1,1-dioxide is through the electrophilic addition of bromine chloride (BrCl) across the double bond of 3-sulfolene.

Synthetic Rationale and Reagent Choice

The electron-rich double bond in 3-sulfolene is susceptible to attack by electrophiles.[7] The direct use of BrCl, or its in situ generation from reagents like N-Bromosuccinimide (NBS) in the presence of a chloride source, provides a direct route to the target molecule.[8] This approach is favored for its high atom economy and stereochemical control. The reaction proceeds via a cyclic halonium ion intermediate, leading to a predictable anti-addition of the halide nucleophile.[8] This mechanism is the cornerstone of why the trans product is expected to be dominant.

Caption: General experimental workflow for the synthesis of the title compound.

Protocol: Electrophilic Halogenation of 3-Sulfolene

This protocol is a representative procedure based on established methods for halogenating sulfolenes.[4][8] CAUTION: This procedure should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

3-Sulfolene (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Lithium Chloride (LiCl) (1.5 eq)

-

Solvent: Acetonitrile/Water mixture (e.g., 4:1 v/v)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, condenser, and standard glassware.

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-sulfolene (e.g., 5.0 g) and lithium chloride. Dissolve the solids in the acetonitrile/water solvent system.

-

Reagent Addition: Add N-Bromosuccinimide in one portion to the stirring solution at room temperature. The reaction is often mildly exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 3-sulfolene spot is consumed.

-

Quenching: Upon completion, cool the reaction mixture in an ice bath. Quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution to destroy any remaining active bromine species.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution (to remove acidic byproducts) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to afford the pure trans-3-Bromo-4-chloro-tetrahydrothiophene 1,1-dioxide.

Mechanistic Pathway

The reaction proceeds through a well-established electrophilic addition mechanism. The NBS acts as a source for an electrophilic bromine (Br⁺), which is attacked by the π-electrons of the sulfolene double bond. This forms a cyclic bromonium ion intermediate. The chloride ion (from LiCl), acting as a nucleophile, then attacks one of the carbons of the bromonium ion from the face opposite to the bromine bridge, resulting in the observed anti-addition and the formation of the trans product.

Caption: Simplified mechanism of electrophilic addition leading to the trans product.

Reactivity and Synthetic Utility

3-Bromo-4-chloro-tetrahydrothiophene 1,1-dioxide is not merely a final product but a versatile intermediate for further chemical transformations.

-

Elimination Reactions: Treatment with a suitable base can induce dehydrohalogenation. Depending on the base and reaction conditions, this can lead to the formation of either 3-bromo-2,5-dihydrothiophene 1,1-dioxide or 4-chloro-2,5-dihydrothiophene 1,1-dioxide, both of which are valuable functionalized diene precursors.

-

Nucleophilic Substitution: The carbons bearing the halogens (C3 and C4) are electrophilic sites. They are susceptible to substitution by a variety of nucleophiles (e.g., azides, amines, thiols), enabling the introduction of diverse functional groups and the construction of a library of novel sulfolane derivatives. This is a key strategy in drug discovery for structure-activity relationship (SAR) studies.[1]

Relevance in Medicinal Chemistry and Drug Development

The incorporation of halogen atoms into drug candidates is a time-tested strategy in medicinal chemistry.[9] Halogens can enhance binding affinity through halogen bonding, improve membrane permeability, and block sites of metabolism, thereby increasing the drug's half-life. The presence of both bromine and chlorine in the title compound offers distinct handles for synthetic elaboration or for direct interaction with biological targets.

The combination of the metabolically stable sulfone core with strategically placed halogens makes this scaffold particularly attractive for developing inhibitors for enzymes or modulators for receptors where precise spatial positioning and electronic properties are critical.[10]

Caption: Structural features of the title compound and their relevance in drug design.

Conclusion

3-Bromo-4-chloro-tetrahydrothiophene 1,1-dioxide stands as a molecule of significant synthetic potential. Grounded in the well-established chemistry of the sulfolene scaffold, its synthesis is straightforward and stereocontrolled. The resulting di-halogenated structure provides a robust and versatile platform for creating diverse molecular libraries. For researchers and scientists in drug development, this compound represents a valuable building block, combining the desirable pharmacokinetic attributes of the sulfone core with the powerful modulating effects of halogen atoms, paving the way for the discovery of next-generation therapeutic agents.

References

-

Gałdecka, E., & Gałdecki, Z. (2015). 3-Sulfolenes and Their Derivatives: Synthesis and Applications. ResearchGate. [Link][3]

-

HandWiki. (n.d.). Chemistry:Sulfolene. HandWiki. Retrieved from [Link][7]

-

MDPI. (2021). Polysulfones Prepared by Radical Ring-Opening Polymerization of Cyclic Sulfolane Derivatives: Density Functional Theory Calculations, Synthesis, Structure, and Polymer Reactions. MDPI. [Link]

-

Pochodylo, A., & Petruczynik, A. (2019). Synthesis and Plant Growth Regulatory Activity of 3-Sulfolene Derivatives. SciSpace. [Link][2]

-

St. Olaf College. (n.d.). Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. St. Olaf College Department of Chemistry. [Link][8]

-

Wikipedia. (n.d.). Sulfolene. Wikipedia. Retrieved from [Link][4]

-

Rana, V. S., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link][9]

-

Patel, H., et al. (2021). Discovery of novel tetrahydrobenzo[b]thiophene-3-carbonitriles as histone deacetylase inhibitors. PubMed. [Link][10]

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. scispace.com [scispace.com]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. Sulfolene - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. researchgate.net [researchgate.net]

- 7. Chemistry:Sulfolene - HandWiki [handwiki.org]

- 8. stolaf.edu [stolaf.edu]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of novel tetrahydrobenzo[b]thiophene-3-carbonitriles as histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide: Synthesis, Characterization, and Potential Applications in Drug Discovery

This technical guide provides a comprehensive overview of 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide, a halogenated sulfolene derivative with significant potential in synthetic and medicinal chemistry. Drawing from established principles in organosulfur chemistry, this document outlines a proposed synthetic route, elucidates its structural and physicochemical properties, and explores its prospective applications for researchers, scientists, and drug development professionals.

Introduction: The Significance of Substituted Sulfolenes

Cyclic sulfones, particularly 2,3-dihydrothiophene 1,1-dioxides (commonly known as 3-sulfolenes), are powerful intermediates in organic synthesis. The sulfone group acts as a stable, crystalline handle for the otherwise gaseous 1,3-diene, butadiene.[1] This unique feature allows for the convenient storage and handling of diene precursors for various cycloaddition reactions.[2] Furthermore, the electron-withdrawing nature of the sulfone moiety activates the molecule for a range of chemical transformations, making substituted sulfolenes valuable synthons for constructing complex molecular architectures.[3]

In the realm of medicinal chemistry, the sulfone scaffold is a well-established pharmacophore present in numerous FDA-approved drugs.[4] Cyclic sulfones, in particular, are key structural elements in compounds exhibiting a broad spectrum of biological activities, including anti-HIV, anti-inflammatory, and anticancer properties.[3] The introduction of halogens into the sulfolene ring can further modulate the compound's reactivity and biological profile, making novel halogenated derivatives like this compound attractive targets for discovery research.

This guide provides a detailed exploration of a proposed pathway for the discovery and characterization of this novel compound.

Proposed Synthesis of this compound

The synthesis of the title compound can be logically approached through the electrophilic halogenation of a suitable precursor, 3-chloro-2,5-dihydrothiophene-1,1-dioxide. This multi-step synthesis starts from the readily available 3-sulfolene (butadiene sulfone).

Synthetic Workflow

The proposed synthetic route involves a two-step process starting from 3-sulfolene: chlorination followed by bromination.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Chloro-2,5-dihydrothiophene-1,1-dioxide

-

Rationale: This initial step involves the addition of chlorine across the double bond of 3-sulfolene. The choice of a non-polar solvent like carbon tetrachloride (CCl₄) is crucial to facilitate the electrophilic addition of chlorine.

-

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a gas inlet tube, dissolve 11.8 g (0.1 mol) of 3-sulfolene in 100 mL of carbon tetrachloride.

-

Cool the solution to 0°C using an ice bath.

-

Bubble chlorine gas through the solution at a slow, steady rate while maintaining the temperature at 0°C.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, purge the solution with nitrogen gas to remove excess chlorine.

-

The solvent is removed under reduced pressure to yield the crude 3-chloro-2,5-dihydrothiophene-1,1-dioxide, which can be purified by recrystallization from ethanol.

-

Step 2: Synthesis of this compound

-

Rationale: This step employs N-bromosuccinimide (NBS) as a source of electrophilic bromine. The reaction is conducted in an aqueous medium, which facilitates the formation of a bromonium ion intermediate, followed by nucleophilic attack.[5] This method is analogous to the synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide.[5]

-

Procedure:

-

To a 250 mL round-bottom flask, add 15.3 g (0.1 mol) of 3-chloro-2,5-dihydrothiophene-1,1-dioxide and 17.8 g (0.1 mol) of N-bromosuccinimide (NBS).

-

Add 50 mL of deionized water to the flask.

-

Heat the mixture to reflux for 1 hour with continuous stirring.

-

After cooling to room temperature, the product will precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

-

Physicochemical and Spectroscopic Characterization

The structural elucidation and confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques and physical property measurements.

Predicted Physicochemical Properties

| Property | Predicted Value | Source/Basis |

| Molecular Formula | C₄H₄BrClO₂S | [6][7] |

| Molecular Weight | 231.49 g/mol | [7] |

| Appearance | White to off-white crystalline solid | Analogy to similar sulfolene derivatives[1] |

| Melting Point | Expected to be in the range of 100-150 °C | Based on related halogenated sulfones |

| Solubility | Soluble in polar organic solvents (e.g., acetone, DMSO, DMF), sparingly soluble in water and non-polar solvents. | General solubility of sulfones |

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show signals corresponding to the four protons on the dihydrothiophene ring. The chemical shifts and coupling constants will be indicative of the stereochemistry of the bromine and chlorine substituents.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum should display four distinct signals for the four carbon atoms in the heterocyclic ring, with their chemical shifts influenced by the attached halogens and the sulfone group.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will be characterized by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the sulfone group (O=S=O) typically found in the 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹ regions, respectively.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic isotopic patterns for bromine and chlorine, confirming the elemental composition of the molecule.

Potential Applications in Drug Development

The unique structural features of this compound make it a promising candidate for various applications in medicinal chemistry.

As a Precursor for Novel Diene Scaffolds

The primary utility of sulfolenes lies in their ability to undergo thermal extrusion of sulfur dioxide to generate 1,3-dienes.[2] The title compound can serve as a stable precursor for the highly functionalized and reactive 1-bromo-2-chloro-1,3-butadiene. This diene can then be employed in Diels-Alder reactions to construct complex polycyclic and heterocyclic systems, which are common motifs in biologically active molecules.

Caption: Retro-Diels-Alder reaction of the title compound to form a diene for subsequent cycloadditions.

As a Bioactive Scaffold

The sulfone moiety is known to engage in hydrogen bonding and other non-covalent interactions with biological targets.[3] The presence of both bromine and chlorine atoms provides additional sites for interaction and can enhance binding affinity and selectivity. Furthermore, these halogens can serve as handles for further chemical modifications, enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. Organosulfur compounds are of significant importance in both synthetic and biological chemistry.[8]

Safety and Handling

While specific toxicity data for this compound is not available, related compounds such as 3-bromo-4-chlorothiophene are known to be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[9] Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and to work in a well-ventilated fume hood.

Conclusion

This compound represents a novel and promising building block for organic synthesis and medicinal chemistry. The proposed synthetic route offers a plausible and efficient method for its preparation from readily available starting materials. Its potential to serve as a precursor to highly functionalized dienes and as a scaffold for the development of new therapeutic agents warrants further investigation by the scientific community. This guide provides a foundational framework for researchers to embark on the exploration of this intriguing molecule.

References

-

Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. (n.d.). Remedy Publications. Retrieved January 14, 2026, from [Link]

-

3-Sulfolenes and Their Derivatives: Synthesis and Applications. (2015). ResearchGate. Retrieved January 14, 2026, from [Link]

-

3-Bromo-4-chlorothiophene. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. (n.d.). St. Olaf College. Retrieved January 14, 2026, from [Link]

-

Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. (2016). Current Topics in Medicinal Chemistry. Retrieved January 14, 2026, from [Link]

-

Sulfolene. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

-

Synthetic exploration of sulfinyl radicals using sulfinyl sulfones. (2021). Chem. Retrieved January 14, 2026, from [Link]

Sources

- 1. Sulfolene - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. iomcworld.com [iomcworld.com]

- 4. benthamscience.com [benthamscience.com]

- 5. stolaf.edu [stolaf.edu]

- 6. 3-BROMO-4-CHLORO-2,3-DIHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE, TECH CAS#: [m.chemicalbook.com]

- 7. 3-BROMO-4-CHLORO-2,3-DIHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE, TECH [m.chemicalbook.com]

- 8. scispace.com [scispace.com]

- 9. 3-Bromo-4-chlorothiophene | C4H2BrClS | CID 12356512 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide literature review

An In-Depth Technical Guide to the Synthesis, Reactivity, and Potential Applications of 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Sulfolene Scaffold

Substituted 2,3-dihydrothiophene 1,1-dioxides, and their saturated counterparts, tetrahydrothiophene 1,1-dioxides (sulfolanes), are a class of sulfur-containing heterocyclic compounds that have garnered significant interest in organic synthesis and medicinal chemistry. The sulfone group in these five-membered rings acts as a strong electron-withdrawing group, influencing the reactivity of the entire molecule. The presence of halogen substituents further enhances their utility as versatile synthetic intermediates.

This guide will focus on the synthesis and reactivity of 3,4-dihalogenated tetrahydrothiophene 1,1-dioxides as a model system for understanding the potential chemistry of this compound. We will explore the fundamental reactions for their preparation, their subsequent chemical transformations, and their potential applications in the development of novel therapeutic agents.

Part 1: Synthesis of Dihalogenated Tetrahydrothiophene 1,1-dioxides

The primary and most direct route to 3,4-dihalogenated tetrahydrothiophene 1,1-dioxides involves the halogenation of 2,5-dihydrothiophene 1,1-dioxide, commonly known as 3-sulfolene.[1] 3-Sulfolene is a stable, crystalline solid that serves as a safe and convenient synthetic equivalent of the gaseous 1,3-butadiene.[2]

Halogenation of 3-Sulfolene

The addition of halogens across the double bond of 3-sulfolene is a straightforward and efficient method for the synthesis of 3,4-dihalogenated tetrahydrothiophene 1,1-dioxides.

Reaction Scheme:

A diagram illustrating the halogenation of 3-sulfolene.

A typical reaction involves the treatment of 3-sulfolene with bromine (Br₂) in an aqueous solution to yield 3,4-dibromotetrohydrothiophene-1,1-dioxide.[1] A similar reaction with chlorine would be expected to produce the corresponding 3,4-dichloro derivative. For the synthesis of the target molecule, this compound, a two-step approach or a mixed halogen source would likely be necessary.

Experimental Protocol: Synthesis of 3,4-Dibromotetrohydrothiophene-1,1-dioxide [1]

-

Dissolve 3-Sulfolene: 3-Sulfolene is dissolved in an aqueous solution.

-

Add Bromine: Elemental bromine is added dropwise to the solution with stirring. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

-

Reaction Monitoring: The reaction progress can be monitored by the disappearance of the bromine color.

-

Isolation: The product, 3,4-dibromotetrohydrothiophene-1,1-dioxide, often precipitates from the reaction mixture and can be collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent.

Halohydrin Formation

An alternative approach involves the formation of a halohydrin, which can then be further functionalized. For instance, the reaction of 3-sulfolene with N-bromosuccinimide (NBS) in aqueous media leads to the formation of trans-3-bromo-4-hydroxytetrahydrothiophene-1,1-dioxide.[3]

Reaction Scheme:

A diagram illustrating the stepwise elimination of HBr.

The choice of base and reaction conditions is crucial in controlling the extent of elimination. Milder bases may favor the formation of the monobrominated product, while stronger bases or harsher conditions would lead to the fully unsaturated thiophene 1,1-dioxide.

Nucleophilic Substitution

The carbon atoms bearing the halogen atoms are susceptible to nucleophilic attack. However, the strong electron-withdrawing effect of the adjacent sulfone group can also promote elimination as a competing pathway. The outcome of the reaction with a nucleophile will depend on the nature of the nucleophile, the solvent, and the reaction temperature.

Part 3: Applications in Medicinal Chemistry and Drug Discovery

Halogenated organic molecules play a crucial role in drug discovery. The introduction of halogens can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. [4]While there are no specific documented applications for this compound, the broader class of thiophene-containing compounds has shown a wide range of biological activities.

For instance, derivatives of tetrahydrobenzo[b]thiophene have been investigated as histone deacetylase (HDAC) inhibitors for cancer therapy. [5]The rigid, three-dimensional structure of the sulfolane ring in our target molecule and its analogs could serve as a valuable scaffold for the design of novel inhibitors for various enzymes or receptors.

Potential Research Directions:

-

Scaffold for Combinatorial Chemistry: The dihalogenated nature of these compounds makes them ideal starting materials for the generation of chemical libraries through diverse nucleophilic substitution reactions.

-

Bioisosteric Replacement: The sulfone moiety can act as a bioisostere for other functional groups, such as esters or amides, which could be beneficial in drug design.

-

Probes for Biological Systems: The unique electronic properties imparted by the sulfone and halogen groups could be exploited in the design of chemical probes to study biological processes.

Part 4: Safety and Handling

While specific toxicity data for this compound is unavailable, it is prudent to handle this compound and its analogs with care, assuming they are irritants and potentially toxic. For related compounds, such as 3-bromo-4-hydroxytetrahydrothiophene-1,1-dioxide, it is classified as causing serious eye irritation. [6]The precursor, 3-sulfolene, is an irritant. [3] Recommended Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

Conclusion

While this compound remains a molecule with limited available data, a comprehensive understanding of the synthesis and reactivity of its close analogs, the 3,4-dihalogenated tetrahydrothiophene 1,1-dioxides, provides a solid foundation for its future exploration. The synthetic accessibility from 3-sulfolene and the potential for diverse chemical transformations make this class of compounds attractive for further investigation, particularly in the realm of medicinal chemistry and drug discovery. The insights provided in this guide are intended to empower researchers to safely and effectively work with these versatile chemical entities.

References

-

Padwa, A., & G. D. Kennedy. (2007). EXPLORATION OF BRAVERMAN REACTION CHEMISTRY. SYNTHESIS OF TRICYCLIC DIHYDROTHIOPHENE DIOXIDE DERIVATIVES FROM BISPROPARGYL SULFONES. PMC, NIH. Retrieved from [Link]

-

St. Olaf College. (n.d.). Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. Retrieved from [Link]

-

Wikipedia. (n.d.). Sulfolene. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. Retrieved from [Link]

-

Grokipedia. (n.d.). Sulfolene. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-bromothiophene. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-4-chlorothiophene. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Dibromothiophene 1,1-dioxide. Retrieved from [Link]

-

PubChem. (n.d.). Trans-4-bromo-1,1-dioxo-tetrahydrothiophen-3-ol. Retrieved from [Link]

-

G. S. S. S. K. G., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). Transformation of 3,4-diaryl-3-sulfolenes to different products. Retrieved from [Link]

-

Thieme. (n.d.). 3-Sulfolenes and Their Derivatives: Synthesis and Applications. Retrieved from [Link]

-

SciSpace. (n.d.). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Retrieved from [Link]

-

Organic Syntheses. (n.d.). DIETHYL trans-Δ 4 -TETRAHYDROPHTHALATE. Retrieved from [Link]

-

Hirano, T., et al. (2021). Polysulfones Prepared by Radical Ring-Opening Polymerization of Cyclic Sulfolane Derivatives: Density Functional Theory Calculations, Synthesis, Structure, and Polymer Reactions. PMC, NIH. Retrieved from [Link]

-

Patel, D., et al. (2021). Discovery of novel tetrahydrobenzo[b]thiophene-3-carbonitriles as histone deacetylase inhibitors. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3-bromo derivatives of flavones. Retrieved from [Link]

Sources

- 1. Sulfolene - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. stolaf.edu [stolaf.edu]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of novel tetrahydrobenzo[b]thiophene-3-carbonitriles as histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide | C4H7BrO3S | CID 289294 - PubChem [pubchem.ncbi.nlm.nih.gov]

Characterization of 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide

An In-depth Technical Guide to the Synthesis, Characterization, and Application of 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide

Abstract